2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with acenaphthylene derivatives under specific reaction conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Thiamine: A naturally occurring thiophene derivative with essential biological functions
Properties
IUPAC Name |
2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-14-8-12(16(19)22-14)17(21)20-13-7-6-10-5-4-9-2-1-3-11(13)15(9)10/h1-3,6-8H,4-5H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHZPOZNCSHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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